1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone
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Overview
Description
1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone is a compound that features a benzimidazole ring fused with a pyrrolidine ring and an ethanone group. Benzimidazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties
Mechanism of Action
Target of Action
The primary target of this compound is the quorum sensing (QS) system in bacterial populations . QS is a cell-to-cell signaling mechanism used by bacterial populations to control the production of virulence traits and antibiotic resistance mechanisms .
Biochemical Pathways
The compound affects the biosynthesis of autoinducers (AIs), signal molecules produced by the QS systems . Upon reaching a certain threshold concentration at a high population density, AIs activate their corresponding receptor proteins and form complexes which in turn induce the transcription of AI biosynthetic genes as well as those that code for numerous virulence factors .
Result of Action
The inhibition of the QS system by the compound leads to a reduction in the production of virulence traits and antibiotic resistance mechanisms in bacterial populations . This results in a decrease in bacterial virulence, making infections caused by these bacteria easier to manage and treat .
Action Environment
The compound’s action can be influenced by environmental factors. For instance, the QS system regulates biofilm maturation, a highly antibiotic-tolerant lifestyle for maintaining bacterial populations in low nutrient environments and chronic infections . Therefore, the compound’s efficacy may vary depending on the nutrient availability in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and further functionalization . One common method involves the reaction of o-phenylenediamine with an aromatic aldehyde under acidic conditions to form the benzimidazole ring. The resulting benzimidazole derivative is then reacted with a pyrrolidine derivative under basic conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole: A simpler benzimidazole derivative with similar biological activities.
2-(1H-benzo[d]imidazol-2-yl)pyrrolidine: A compound with a similar structure but lacking the ethanone group.
1-(1H-benzo[d]imidazol-2-yl)ethanone: A compound with a similar structure but lacking the pyrrolidine ring.
Uniqueness
1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone is unique due to the presence of both the benzimidazole and pyrrolidine moieties, which may confer enhanced biological activity and specificity compared to simpler derivatives .
Properties
IUPAC Name |
1-[1-(1H-benzimidazol-2-yl)pyrrolidin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9(17)10-6-7-16(8-10)13-14-11-4-2-3-5-12(11)15-13/h2-5,10H,6-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXXCPJKTBULPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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